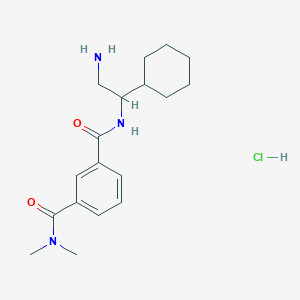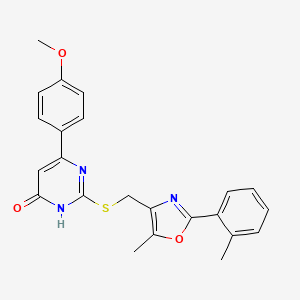
2-(3,6-dihydro-2H-pyridin-1-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-dihydro-2H-pyridin-1-yl)-ethylamine, also known as 2-(3,6-dihydropyridin-1-yl)ethylamine, is an organonitrogen compound that is used in scientific research. It is an amine derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medicinal chemistry.
Applications De Recherche Scientifique
Modulatory Effects in Postharvest Physiology of Fruits
Polyamines such as Putrescine (PUT), spermine (SPE), and spermidine (SPD) play a crucial role in the postharvest physiology of fruits, notably in regulating development, ripening, and senescence processes. These compounds, when applied exogenously, extend the shelf life of fruits by mitigating biotic and abiotic stresses, including chilling injury, and positively affect quality attributes and shelf life by reducing the respiration rate, ethylene release, and enhancing firmness in fruits. Biotechnological advancements, including chimeric gene constructs of PA encoding genes, have propelled research into developing transgenic fruits and vegetables with enhanced biosynthesis of PAs, thereby improving shelf life and quality attributes of fruits (Sharma et al., 2017).
Chemical Properties and Complex Formation
2,6-Bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine exhibit fascinating variability in their chemistry and properties. They are extensively studied for their preparation procedures, properties in their free organic state, as well as in different protonated or deprotonated forms. These compounds form complex compounds with notable properties like spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. The review of these compounds helps identify areas of potential interest for future research (Boča et al., 2011).
Cytochrome P450 Isoforms Inhibition
The selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms is crucial for understanding drug-drug interactions and predicting the involvement of specific CYP isoforms in drug metabolism. Inhibitors like 2-phenyl-2-(1-piperidinyl)propane (PPP) for CYP2B6 and 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) for CYP2A6, among others, are significant in deciphering the specific involvement of CYP isoforms. These inhibitors' selectivity plays a pivotal role in understanding and predicting metabolic pathways and interactions (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-4-7-9-5-2-1-3-6-9/h1-2H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALSTPIIDUJOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


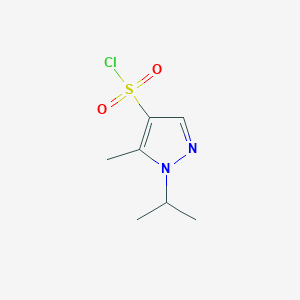

![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)
![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)
![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)
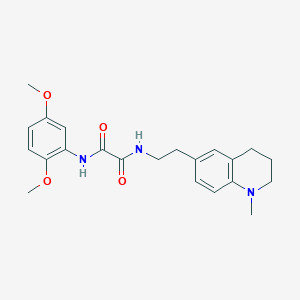
![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)
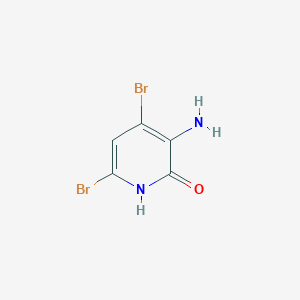

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)
